molecular formula C19H21ClN2O B12124099 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone

Cat. No.: B12124099
M. Wt: 328.8 g/mol
InChI Key: YBSADNYUHZINSO-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

The synthesis of 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it is used to study molecular interactions and reaction mechanisms. In biology, it can be employed to investigate the effects of piperazine derivatives on biological systems. In medicine, it holds potential for the development of new pharmaceutical drugs due to its unique structure and biological activity. Additionally, it may have industrial applications in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which means they can enhance the inhibitory effects of GABA in the nervous system. This action can lead to various physiological effects, including sedation and muscle relaxation . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone can be compared with other similar piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole. These compounds share a common piperazine moiety but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of a 2,5-dimethylphenyl group and a 2-chlorophenyl ketone group, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

(2-chlorophenyl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21ClN2O/c1-14-7-8-15(2)18(13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3

InChI Key

YBSADNYUHZINSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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